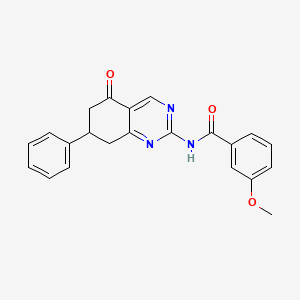

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Description

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

3-methoxy-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-28-17-9-5-8-15(10-17)21(27)25-22-23-13-18-19(24-22)11-16(12-20(18)26)14-6-3-2-4-7-14/h2-10,13,16H,11-12H2,1H3,(H,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNPCGTLDWJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinazoline intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

- 3-ethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

- 3-methoxy-N-(5-oxo-6-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

Uniqueness

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the specific positioning of the phenyl and benzamide moieties contribute to its distinct properties compared to similar compounds.

Biological Activity

3-Methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound based on recent findings and research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Antiproliferative Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have indicated that this compound demonstrates potent inhibition of cell proliferation in several cancer types. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in the table below:

These values indicate that the compound is particularly effective against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent.

Antioxidant Activity

In addition to its antiproliferative effects, the compound has been evaluated for its antioxidant properties. Several studies have reported that it exhibits strong antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative capacity was assessed using various methods, confirming its ability to scavenge free radicals effectively .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Notably, it showed selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in MDPI demonstrated that various derivatives of quinazoline showed significant antiproliferative effects across multiple cancer cell lines. The study highlighted that the methoxy-substituted derivatives had enhanced activity compared to their unsubstituted counterparts .

- Antioxidant Evaluation : A comparative analysis was conducted to evaluate the antioxidant properties of different quinazoline derivatives. The results indicated that compounds with methoxy groups exhibited superior antioxidant activity in vitro, supporting their potential use in formulations aimed at oxidative stress mitigation .

- Antimicrobial Assessment : Research focused on the antibacterial properties revealed that the compound effectively inhibited growth in several pathogenic strains, particularly those resistant to conventional antibiotics. This finding emphasizes the need for further exploration into its mechanism of action and therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

Nucleophilic substitution to introduce the methoxy group.

Condensation reactions between tetrahydroquinazolinone precursors and benzoyl chloride derivatives.

Optimization of reaction conditions :

- Temperature control (e.g., reflux at 80–100°C for 6–12 hours).

- Solvent selection (e.g., DMF or THF for polar intermediates).

- Catalysts (e.g., Pd-based catalysts for coupling reactions, as seen in structurally similar compounds) .

Key purity checks involve TLC and HPLC, followed by recrystallization from ethanol or methanol .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

- 1H/13C NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy at C3, phenyl at C7) and hydrogen bonding interactions. For example, aromatic protons in the benzamide moiety appear at δ 7.2–8.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical ~410.4 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., planar quinazolinone ring facilitates π-π stacking) .

Advanced: How does the methoxy substituent at position 3 influence biological activity compared to halogenated analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Replace the methoxy group with halogens (e.g., Cl, F) and compare bioactivity. For example:

- Methoxy groups enhance solubility and hydrogen bonding (logP reduction by ~0.5 units).

- Chlorine analogs show higher cytotoxicity (IC50 values 2–5 µM vs. 10 µM for methoxy) but lower selectivity .

- Molecular Docking : Simulate interactions with target enzymes (e.g., PLK1 kinase). Methoxy’s electron-donating effect stabilizes hydrophobic pockets, while halogens prioritize steric fit .

Advanced: What in vitro assays are suitable for elucidating its mechanism of action?

Methodological Answer:

- Kinase Inhibition Assays : Use recombinant PLK1 or BRD4 proteins with ATP-Glo™ kits to measure IC50. Compare with BI 2536 (a known PLK1 inhibitor with IC50 ~0.8 nM) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability post-treatment .

- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining and propidium iodide for DNA content .

Advanced: How can contradictions in SAR data across derivatives be resolved?

Methodological Answer:

- Meta-Analysis : Compile data from analogs (e.g., 3-chloro vs. 3-methoxy derivatives) and apply multivariate regression to identify key descriptors (e.g., logP, polar surface area).

- Crystallographic Overlays : Compare binding modes of analogs co-crystallized with targets (e.g., BRD4 bromodomains) to identify steric clashes or electronic mismatches .

- Free Energy Perturbation (FEP) Calculations : Quantify substituent effects on binding affinity at atomic resolution .

Advanced: What strategies optimize stability under physiological conditions?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin encapsulation.

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- pH-Dependent Stability Testing : Measure half-life in buffers (pH 1–10) to identify degradation hotspots (e.g., hydrolysis of the amide bond) .

Advanced: How are computational methods integrated into target identification?

Methodological Answer:

- Pharmacophore Modeling : Align structural features (e.g., methoxy, tetrahydroquinazolinone) with known kinase inhibitors.

- Molecular Dynamics (MD) Simulations : Simulate binding to PLK1’s polo-box domain (PBD) over 100 ns to assess conformational stability .

- Chemoproteomics : Use activity-based probes to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.